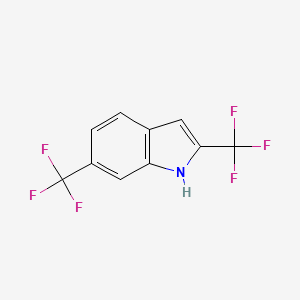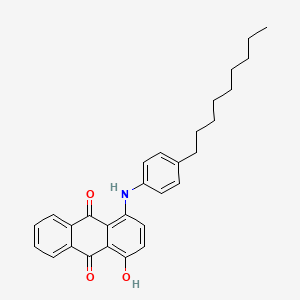
Methyl2,2-dimethyl-3-nitropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dimethyl-3-nitropropanoate is an organic compound with the molecular formula C6H11NO4 It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a carbon atom that is also bonded to a methyl ester group (-COOCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-nitropropanoate can be synthesized through several methods. One common approach involves the nitration of 2,2-dimethylpropanoic acid followed by esterification. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of methyl 2,2-dimethyl-3-nitropropanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration and esterification processes. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dimethyl-3-nitropropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds with higher oxidation states.
Reduction: Formation of methyl 2,2-dimethyl-3-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2,2-dimethyl-3-nitropropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways involving nitro compounds.
Industrial Chemistry: It is employed in the production of specialty chemicals and as a precursor for the synthesis of other functionalized compounds.
Mecanismo De Acción
The mechanism of action of methyl 2,2-dimethyl-3-nitropropanoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can inhibit enzyme activity or alter metabolic pathways. The ester group can also participate in hydrolysis reactions, releasing the corresponding acid and alcohol.
Comparación Con Compuestos Similares
Similar Compounds
Nitromethane: A simple nitroalkane with a single carbon atom.
Nitroethane: A nitroalkane with two carbon atoms.
1-Nitropropane: A nitroalkane with three carbon atoms.
2-Nitropropane: An isomer of 1-nitropropane with the nitro group attached to the second carbon atom.
Uniqueness
Methyl 2,2-dimethyl-3-nitropropanoate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. Its branched structure also differentiates it from linear nitroalkanes, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
methyl 2,2-dimethyl-3-nitropropanoate |
InChI |
InChI=1S/C6H11NO4/c1-6(2,4-7(9)10)5(8)11-3/h4H2,1-3H3 |
Clave InChI |
NACWSDZCIVFAAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



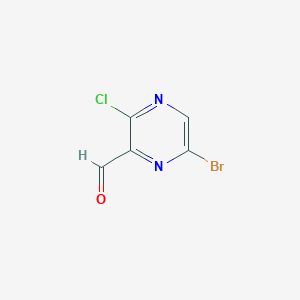
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)
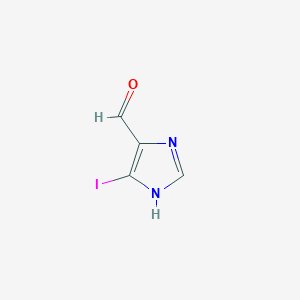


![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
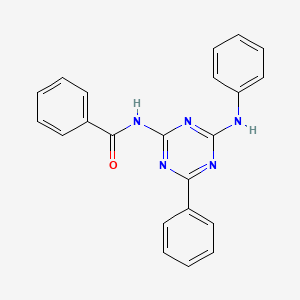

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

